molecular formula C6H14ClN B2996532 2-Cyclopropylpropan-1-amine hydrochloride CAS No. 1209286-56-5

2-Cyclopropylpropan-1-amine hydrochloride

Cat. No.: B2996532
CAS No.: 1209286-56-5
M. Wt: 135.64
InChI Key: HHQIIYADZGDLNT-UHFFFAOYSA-N
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Description

2-Cyclopropylpropan-1-amine hydrochloride is a chemical compound with the molecular formula C6H14ClN and a molecular weight of 135.64 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropylpropan-1-amine hydrochloride typically involves the reaction of cyclopropylcarbinol with ammonia in the presence of a catalyst. This reaction yields 2-Cyclopropylpropan-1-amine, which is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropylpropan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include amides, nitriles, primary amines, and various substituted derivatives .

Scientific Research Applications

2-Cyclopropylpropan-1-amine hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-Cyclopropylpropan-1-amine hydrochloride involves its interaction with specific molecular targets. It acts as a ligand that binds to certain receptors or enzymes, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Uniqueness: 2-Cyclopropylpropan-1-amine hydrochloride is unique due to the presence of both cyclopropyl and propan-1-amine groups, which confer distinct chemical and biological properties. This combination allows for specific interactions and applications that are not possible with other similar compounds .

Properties

IUPAC Name

2-cyclopropylpropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N.ClH/c1-5(4-7)6-2-3-6;/h5-6H,2-4,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHQIIYADZGDLNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1CC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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